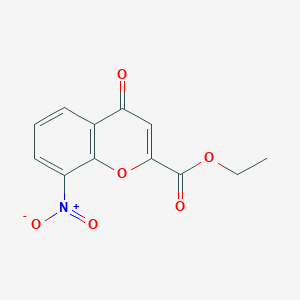

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Description

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a nitro-substituted benzopyran derivative featuring a 4-oxo chromene core with an ethyl ester group at position 2 and a nitro group at position 6. Its molecular formula is C₁₂H₉NO₆, with a molecular weight of 263.21 g/mol.

Properties

IUPAC Name |

ethyl 8-nitro-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-2-18-12(15)10-6-9(14)7-4-3-5-8(13(16)17)11(7)19-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECOLABOBGRIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435404 | |

| Record name | 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-75-5 | |

| Record name | 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate typically involves the reaction of 8-nitro-4-oxo-4H-benzopyran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Alkyl halides and aryl halides are used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various alkyl or aryl esters.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research has indicated that Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate may possess anti-inflammatory properties. It is hypothesized to modulate enzyme activities related to inflammation, potentially inhibiting enzymes involved in inflammatory processes.

Antioxidant Activity

The compound demonstrates significant antioxidant properties that can mitigate oxidative stress within cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Potential Anti-cancer Effects

Preliminary studies suggest that this compound could have potential anti-cancer effects. Its ability to interact with specific biological targets involved in cell signaling pathways may lead to reduced tumor growth and proliferation.

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis. Its unique chemical reactivity allows it to participate in various transformations, including:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can undergo substitution reactions at the nitro or ester groups. |

| Cyclization | Can be used to synthesize other heterocyclic compounds through cyclization reactions. |

| Reduction | The nitro group can be reduced to amines, providing further synthetic routes. |

These reactions enhance its utility in developing new chemical entities for pharmaceuticals and agrochemicals .

Material Science

This compound has potential applications in material science due to its stability and reactivity profile. It can be incorporated into polymer matrices or used as a building block for advanced materials with specific optical or electronic properties.

Case Study 1: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory cytokines. Results showed a significant reduction in pro-inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Novel Compounds

In industrial applications, researchers utilized this compound as a starting material to synthesize new derivatives with enhanced biological activity. The yield and purity of these derivatives were significantly improved using continuous flow reactors, demonstrating the compound's utility in scalable production processes .

Mechanism of Action

The mechanism of action of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating enzyme activity and influencing cellular signaling pathways. For example, it may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate with structurally related benzopyran derivatives, focusing on substituent effects, synthesis, and commercial availability.

Structural and Functional Group Variations

Key analogs include:

Key Observations:

- Nitro vs. Amino Substituents: Replacing the nitro group with an amino group (–NH₂) reduces molecular weight by 30 g/mol and alters electronic properties. The nitro group enhances electrophilicity, making the compound more reactive in substitution reactions, whereas the amino group increases nucleophilicity .

- Ester Group Variations: The methyl ester analog (C₁₁H₇NO₆) is lighter and synthesized with a 96% yield using sodium methylate, compared to ethyl derivatives that may require sodium ethylate .

Commercial Availability

Crystallographic and Structural Analysis

Structural data for benzopyran derivatives are often determined using SHELX software , a gold standard in crystallography for refining small-molecule and macromolecular structures . For example:

- The nitro group’s planar geometry and conjugation with the benzopyran ring can be confirmed via SHELXL refinement, critical for understanding electronic delocalization .

Biological Activity

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a synthetic compound belonging to the benzopyran family, characterized by its unique structure that includes a nitro group and an ethyl ester. This compound has attracted significant attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Synthesis

The compound's structural formula can be represented as follows:

The synthesis of this compound typically involves the esterification of 8-nitro-4-oxo-4H-benzopyran-2-carboxylic acid with ethanol under reflux conditions. This process is optimized in industrial settings using continuous flow reactors to enhance yield and purity while minimizing solvent usage.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound modulates enzyme activity related to inflammation and cellular signaling pathways. Specifically, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammatory responses. This mechanism suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in various cell types. For instance, it has been shown to downregulate the expression of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. This compound can scavenge free radicals and inhibit lipid peroxidation, thereby contributing to cellular protection against oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .

Anticancer Effects

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. It has shown promise in reducing tumor growth in animal models, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate, and how can reaction conditions be optimized to improve yield?

- The compound can be synthesized via Michael addition or cyclocondensation reactions, leveraging nitro-substituted precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalytic bases (e.g., piperidine) to enhance regioselectivity and yield. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., nitro group at C8, ester at C2) and carbonyl signals (C4=O at ~175 ppm).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₉NO₆, theoretical MW 263.19) and fragmentation patterns .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Single-crystal X-ray diffraction with SHELXL refinement determines bond angles, torsion angles, and nitro-group orientation. For example, the dihedral angle between the benzopyran core and nitro substituent can reveal steric or electronic effects influencing reactivity.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets model nitro group electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for biological assays .

Q. How can contradictory data on nitro-group reactivity in this compound be resolved?

- Conflicting results (e.g., unexpected regioselectivity in substitution reactions) may arise from solvent polarity or competing resonance effects. Use Hammett plots to correlate substituent effects with reaction rates. Pair experimental kinetics with DFT-derived transition-state models to identify dominant mechanisms .

Q. What strategies are recommended for studying the bioactivity of this compound in drug discovery pipelines?

- In silico docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing.

- In vitro assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Cross-validate with metabolomics to identify off-target effects .

Methodological Considerations

Q. How should researchers address low crystallinity in X-ray studies of this compound?

- Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) to improve crystal packing. If twinning occurs, employ SHELXD for structure solution and TWINLAW for data correction .

Q. What analytical workflows are effective for detecting degradation products during stability studies?

- HPLC-MS/MS : Quantify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) under accelerated storage conditions (40°C/75% RH). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis absorption spectra?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.